Hexadecyl Diphenyl Phosphate: A Comprehensive Technical Guide for Researchers
Hexadecyl Diphenyl Phosphate: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth analysis of the chemical and physical properties of hexadecyl diphenyl phosphate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of this multifaceted organophosphate ester. We will explore its fundamental characteristics, reactivity, and potential applications, grounded in established scientific principles and methodologies.
Introduction: Unveiling the Molecular Architecture and Significance
Hexadecyl diphenyl phosphate (CAS No. 56827-92-0) is an organophosphate ester characterized by a central phosphate group bonded to two phenyl groups and a long-chain hexadecyl (cetyl) group.[1] This amphipathic structure, featuring a polar phosphate-phenyl head and a nonpolar sixteen-carbon tail, bestows upon it properties that are of significant interest in both industrial and research settings.
While its primary commercial applications are as a flame retardant and a plasticizer in polymers, its unique molecular structure suggests a broader potential, particularly in areas requiring surface-active agents or modulators of biological systems.[1][2] This guide will delve into the technical details of its chemical nature, providing a foundation for its potential exploration in novel research and development contexts.
Physicochemical Properties: A Quantitative Overview
Precise experimental data for hexadecyl diphenyl phosphate is not extensively available in the public domain. However, based on available data and the properties of structurally similar long-chain alkyl diphenyl phosphates, we can compile a comprehensive profile.
Table 1: Physicochemical Properties of Hexadecyl Diphenyl Phosphate and Related Compounds
| Property | Hexadecyl Diphenyl Phosphate | Isodecyl Diphenyl Phosphate (Analog) | Cresyl Diphenyl Phosphate (Analog) | Source |
| CAS Number | 56827-92-0 | 29761-21-5 | 26444-49-5 | [2][3][4] |
| Molecular Formula | C₂₈H₄₃O₄P | C₂₂H₃₁O₄P | C₁₉H₁₇O₄P | [2][3][4] |
| Molecular Weight | 474.61 g/mol | 390.45 g/mol | Varies with isomerism | [3][4][5] |
| Physical State | Liquid at room temperature | Clear, odorless liquid | Liquid | [2][3][4] |
| Melting Point | Not available | < -35 °C | Not available | [3] |
| Boiling Point | Not available | 245 °C at 10 mmHg (decomposes) | ~390 °C at 760 mmHg | [3][4] |
| Density | Not available | 1.069 – 1.079 g/mL at 25 °C | ~1.210 g/cm³ at 20 °C | [3][4] |
| Vapor Pressure | Not available | 0.97 mmHg at 104 °C | ~3.3 x 10⁻⁵ Pa at 20 °C | [3][4] |
| Water Solubility | Very low (predicted) | Insoluble | ~2.6 mg/L | [4][6] |
| Solubility | Soluble in nonpolar organic solvents (predicted) | Soluble in chloroform, methanol (slightly) | Soluble in organic solvents | [6] |
The long hexadecyl chain imparts significant lipophilicity to the molecule, rendering it practically insoluble in water but soluble in many organic solvents. Its physical state as a liquid at room temperature is consistent with other long-chain phosphate esters.[2][3]
Chemical Properties and Reactivity
The chemical behavior of hexadecyl diphenyl phosphate is dictated by the phosphate ester core. The phosphorus atom is electrophilic and susceptible to nucleophilic attack, while the ester linkages can undergo hydrolysis.
Hydrolysis
Phosphate esters are generally susceptible to hydrolysis, and the rate is highly dependent on pH and temperature. The hydrolysis of alkyl diphenyl phosphates can proceed via cleavage of either the P-OAr or P-OAlk bond. Under neutral or slightly acidic conditions, the hydrolysis of triaryl phosphates is generally slow.[7] However, under basic conditions, the rate of hydrolysis increases due to the nucleophilic attack of hydroxide ions on the phosphorus center.[8]
The hydrolysis of hexadecyl diphenyl phosphate would yield diphenyl phosphate and hexadecanol, or phenol and hexadecyl phenyl phosphate, depending on the bond cleaved. The long alkyl chain may sterically hinder the approach of a nucleophile to the phosphorus center to some extent, potentially slowing the hydrolysis rate compared to smaller alkyl phosphate esters.
Thermal Decomposition
Organophosphate esters, when heated, typically undergo decomposition to form phosphorus acids.[9][10] The thermal stability of aryl phosphates is generally higher than that of alkyl phosphates.[10] For hexadecyl diphenyl phosphate, thermal decomposition is expected to initiate with the cleavage of the P-O-alkyl or P-O-aryl bond. The presence of the long alkyl chain may influence the decomposition pathway, potentially leading to the elimination of hexadecene and the formation of diphenyl phosphoric acid. The decomposition temperature for a commercial cresyl diphenyl phosphate is reported to be above 300°C, suggesting that hexadecyl diphenyl phosphate would also exhibit high thermal stability.[4]
Experimental Protocols: Synthesis and Characterization
A robust understanding of a chemical entity necessitates well-defined protocols for its synthesis and analysis. The following sections outline plausible, detailed methodologies for hexadecyl diphenyl phosphate based on established organophosphorus chemistry.
Synthesis of Hexadecyl Diphenyl Phosphate
The synthesis of long-chain alkyl diphenyl phosphates is typically achieved by reacting a long-chain alcohol with a suitable diphenyl phosphorylating agent, such as diphenyl chlorophosphate.[11][12]
Reaction Scheme:
(C₆H₅O)₂P(O)Cl + HO(CH₂)₁₅CH₃ + Base → (C₆H₅O)₂P(O)O(CH₂)₁₅CH₃ + Base·HCl
Step-by-Step Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 1-hexadecanol (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in an anhydrous aprotic solvent like toluene.
-
Addition of Phosphorylating Agent: Diphenyl chlorophosphate (1.05 eq) is dissolved in anhydrous toluene and added dropwise to the stirred solution of 1-hexadecanol at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure hexadecyl diphenyl phosphate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Diphenyl chlorophosphate is moisture-sensitive and will hydrolyze to diphenyl phosphoric acid, hence the need for an anhydrous solvent and a nitrogen atmosphere.
-
Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Purification: The aqueous workup removes unreacted starting materials and salts, while column chromatography is essential for obtaining a highly pure product.
Diagram of Synthesis Workflow:
Caption: Synthesis workflow for hexadecyl diphenyl phosphate.
Analytical Characterization
A comprehensive characterization of the synthesized hexadecyl diphenyl phosphate is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl groups (typically in the range of 7.0-7.5 ppm), the methylene protons of the hexadecyl chain (a triplet for the terminal methyl group around 0.9 ppm, and a complex multiplet for the other methylene groups between 1.2-1.8 ppm), and the methylene protons adjacent to the phosphate oxygen (a multiplet around 4.0-4.2 ppm).
-
¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons and the distinct carbons of the long alkyl chain.
-
³¹P NMR: The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds.[13] A single signal is expected for hexadecyl diphenyl phosphate, typically in the range of -10 to -20 ppm, which is characteristic of phosphate esters.[12][14]
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Fragmentation Pattern: Under collision-induced dissociation (CID), fragmentation of the phosphate ester can occur.[16][17] Common fragmentation pathways for organophosphates include the loss of the alkyl or aryl groups. For hexadecyl diphenyl phosphate, characteristic fragments would correspond to the loss of the hexadecyl group, the loss of a phenyl group, and the formation of the diphenyl phosphate ion.
Applications in Research and Drug Development: A Forward Look
While the primary industrial applications of hexadecyl diphenyl phosphate are well-established, its potential in research and drug development remains an area ripe for exploration. Its amphipathic nature and the known biological activities of other organophosphate esters provide a compelling rationale for investigating its utility in these fields.
Potential as a Surfactant in Drug Delivery
The long hydrophobic hexadecyl chain and the polar phosphate head group give hexadecyl diphenyl phosphate surfactant-like properties. Surfactants are widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[10] The ability of surfactants to form micelles can encapsulate hydrophobic drug molecules, facilitating their delivery and absorption. Hexadecyl diphenyl phosphate could potentially be formulated into liposomes or other nanoparticle-based drug delivery systems.
Diagram of a Potential Drug Delivery System:
Caption: Conceptual diagram of a micelle formed by an amphipathic molecule like hexadecyl diphenyl phosphate, encapsulating a hydrophobic drug.
Exploration of Biological Activity
Organophosphate esters are known to interact with various biological systems. Some have been shown to exhibit neurotoxicity, while others can modulate lipid metabolism and other cellular processes.[18][19][20][21][22] The diphenyl phosphate (DPhP) moiety, a potential metabolite of hexadecyl diphenyl phosphate, has been studied for its biological effects.[22] Given the structural similarities to other biologically active organophosphates, it is plausible that hexadecyl diphenyl phosphate could interact with enzymes or receptors involved in signaling pathways. This warrants further investigation to determine its specific biological targets and potential therapeutic or toxicological effects.
Safety and Handling
As with all organophosphate compounds, appropriate safety precautions should be taken when handling hexadecyl diphenyl phosphate. While specific toxicity data for this compound is limited, related compounds have shown potential for irritation and other health effects.[23][24] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Hexadecyl diphenyl phosphate is a molecule with a dual identity. Its established role as an industrial chemical is complemented by a latent potential in the realms of research and drug development. Its amphipathic character, coupled with the known biological activities of related organophosphates, presents a compelling case for its further investigation as a novel excipient in drug delivery or as a tool compound for probing biological systems. This guide has provided a comprehensive overview of its known and inferred properties, along with detailed experimental frameworks, to empower researchers to unlock the full scientific potential of this intriguing molecule.
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